molecular formula C28H22NO2P B1396506 (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 422509-53-3

(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B1396506
M. Wt: 435.5 g/mol
InChI Key: OXUOPBPAVLQNGC-UHFFFAOYSA-N
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Description

“(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chemical compound . It is a monodentate phosphoramidite (MonoPhos) chiral ligand .


Synthesis Analysis

The synthesis of this compound involves the reaction of ®-BINOL with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF). Subsequently, a solution of ®- 2 in DMF is directly added to the resulting ®-BINOL chlorophosphite to give the desired monophosphite ligand (R, R)- 1 (80–95%, two steps) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The compound can be purified by column chromatography (silica gel and hexane/CH 2 Cl 2) to afford the pure compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The compound has a melting point of 184.9–186.5°C and is freely soluble in dichloromethane, chloroform, and most organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : A study by Haranath et al. (2005) focused on the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides. These compounds were synthesized and characterized using spectral data, and screened for antimicrobial activity (Haranath et al., 2005).

  • Efficient Hydrogenation : Eberhardt et al. (2007) prepared stereoisomers of a related compound for use in hydrogenation reactions. They achieved high enantioselectivity in the hydrogenation of α-dehydroamino acid esters (Eberhardt et al., 2007).

  • Chemical Stability Analysis : Balogh et al. (2017) studied the structural characteristics of phosphine-phosphoramidites, including a compound similar to (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine. They explored its chemical stability and its efficiency as a catalyst in asymmetric hydrogenation of imines (Balogh et al., 2017).

Catalytic Applications

  • Asymmetric Hydrogenation : Eggenstein et al. (2009) developed novel phosphine-phosphoramidite ligands for asymmetric hydrogenation, showcasing high enantioselectivity across different hydrogenations (Eggenstein et al., 2009).

  • Anticancer Activity : Brandt and Jedliński (1985) synthesized compounds including a similar structure and assessed their anticancer activity against P388 leukemia, demonstrating a correlation between structure and biological activity (Brandt & Jedliński, 1985).

  • Rhodium-Catalyzed Asymmetric Hydrogenations : Balogh et al. (2013) synthesized diastereomers of similar compounds for use in rhodium-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivities (Balogh et al., 2013).

  • Room Temperature Enantioselective Catalysis : Lassauque et al. (2009) utilized nickel catalysts based on phosphoramidites similar to the compound for high enantioselectivities in hydrovinylation reactions (Lassauque et al., 2009).

  • NMR Spectral Studies : Raju et al. (1990) conducted NMR spectral studies on related compounds, contributing to the understanding of their structural characteristics (Raju et al., 1990).

  • Application in Asymmetric Catalysis : Barta et al. (2009) synthesized chiral phosphorous triamides using 1,1'-binaphthyl-2,2'-diamine and applied them in asymmetric catalysis (Barta et al., 2009).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

Future research directions could involve exploring new synthesis methods, studying its reactivity with other compounds, and investigating its potential applications in various fields .

properties

IUPAC Name

N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUOPBPAVLQNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
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(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Reactant of Route 3
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Reactant of Route 4
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Reactant of Route 5
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Reactant of Route 6
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

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